molecular formula C18H29NO3 B1226190 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol

1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol

Cat. No. B1226190
M. Wt: 307.4 g/mol
InChI Key: QNIGLMISXJYUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol is an alkylbenzene.

Scientific Research Applications

Fungicidal Activity

  • Chemoenzymic Synthesis and Fungicidal Activity: A study focused on the synthesis of optically pure stereoisomers of a morpholine derivative, closely related to the chemical . These stereoisomers displayed significant fungicidal activity against various fungi, showing the potential of such compounds in agricultural applications (Bianchi et al., 1992).

Crystallographic Studies

  • Structural Analysis of Morpholine Derivatives: Research on compounds structurally similar to 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol revealed insights into their crystal structures, aiding in the understanding of their chemical properties and potential applications (Hu et al., 2006).

Solar Energy Conversion

  • Co-sensitization in Dye-sensitized Solar Cells: A study demonstrated the use of related morpholine derivatives in the co-sensitization of solar cells to improve photoelectric conversion efficiency. This showcases the potential of such compounds in renewable energy technologies (Wu et al., 2009).

Chemical Synthesis

  • Synthesis of Acylsilanes

    Research involving morpholine amides, related to the compound of interest, focused on the synthesis of acylsilanes, highlighting the compound's utility in organic synthesis (Lettan et al., 2006).

  • Synthesis of Antimicrobial Compounds

    A study on the synthesis of 1,3,4-oxadiazole compounds, which include morpholine derivatives, highlighted their antimicrobial properties. This indicates the potential use of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Pharmacological Research

  • Neurokinin-1 Receptor Antagonist Development: Research into neurokinin-1 receptor antagonists utilized compounds structurally similar to 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol, demonstrating their potential in the development of treatments for conditions like depression and emesis (Harrison et al., 2001).

Catalysis

  • Palladium-Catalyzed Aminations: A study explored the use of phosphine-functionalized imidazolium ligands, involving morpholine derivatives, in palladium-catalyzed aminations. This highlights the role of such compounds in facilitating chemical reactions (Shi et al., 2008).

properties

Product Name

1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C18H29NO3/c1-13(2)16-5-7-18(8-6-16)21-12-17(20)11-19-9-14(3)22-15(4)10-19/h5-8,13-15,17,20H,9-12H2,1-4H3

InChI Key

QNIGLMISXJYUPM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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